Calcium sorbate

Descripción

Historical Trajectories of Sorbate (B1223678) Chemistry and Its Salts in Research Contexts

The history of calcium sorbate is intrinsically linked to its parent compound, sorbic acid. The journey began in 1859 when the German chemist A. W. von Hofmann first isolated sorbic acid from the oil of unripe rowanberries (Sorbus aucuparia). atamankimya.comwikipedia.orgmedicinenet.com Initially, this discovery was of primarily academic interest. However, the trajectory of sorbate chemistry shifted dramatically in the late 1930s and early 1940s, when the antimicrobial properties of sorbic acid were discovered independently in Germany and the United States. atamankimya.commedicinenet.comresearchgate.net This pivotal finding propelled sorbic acid and its salts into the commercial and research spotlight, with a U.S. patent granted in 1945 for its use as a fungistatic agent for foods and food wrappers. researchgate.net

During the 1950s and 1960s, as sorbic acid became commercially available, research intensified, focusing on the mechanism of its activity against microbial growth and its potential applications. researchgate.net This era saw the development and study of its various salts, including sodium, potassium, and this compound, which were synthesized to offer different physical properties, such as improved water solubility for potassium sorbate or greater stability for this compound. tandfonline.com this compound was found to be particularly stable and effective for creating fungistatic wrappers. tandfonline.comnih.gov A significant research push in the 1970s and 1980s explored the use of sorbates as inhibitors of Clostridium botulinum in meat products, positioning them as potential replacements for nitrites. wikipedia.orgmedicinenet.comresearchgate.net This body of research established sorbates as crucial subjects in the fields of food preservation and microbiology.

Contemporary Significance and Emerging Areas in this compound Research

In recent years, the research focus on this compound has expanded beyond its traditional preservative role, entering new domains of chemical and biological investigation. A significant emerging area is its application in "clean label" products, where its perception as a more natural preservative aligns with consumer trends. dataintelo.com This has spurred research into optimizing its efficacy and application in a wider range of products, including organic foods. pmarketresearch.com

The field of materials science has identified this compound as a compound with interesting potential. Innovations include the development of new encapsulation methods and the use of nanotechnology to enhance its solubility and dispersion. pmarketresearch.comtheinsightpartners.com These technologies aim to create more effective preservative systems by controlling the release of the active agent. Research has demonstrated that incorporating this compound into edible coatings, such as those made from wheat gluten or beeswax, can effectively control microbial growth on food surfaces. researchgate.net Furthermore, its use is being explored in non-food applications, such as in cosmetics and pharmaceuticals, to prevent microbial contamination and extend product shelf life. dataintelo.comtheinsightpartners.com

Another frontier of research involves the synthesis of novel sorbate-based compounds for specialized applications. For instance, studies have described the synthesis and characterization of ferric sorbate and aluminum sorbate as potential antifouling pigments for marine paints, demonstrating the versatility of the sorbate anion in creating functional materials. conicet.gov.ar The unique molecular structure and chelation properties of this compound also make it a subject of study in biochemistry and molecular biology for its ability to modulate biochemical pathways and influence the kinetics of microbial growth. scbt.com

Foundational Methodological Frameworks for this compound Investigation

The scientific investigation of this compound relies on a well-established set of methodological frameworks for its synthesis, characterization, and analysis.

Synthesis: The primary method for producing this compound is through a neutralization reaction. This typically involves reacting sorbic acid with calcium hydroxide (B78521) in an aqueous solution. atamanchemicals.comgoogle.com A key aspect of this synthesis, as detailed in patent literature, is controlling the stoichiometry. Using sorbic acid in at least a stoichiometric amount to the calcium hydroxide ensures the resulting precipitated this compound is free from hydroxide contamination. google.com Solvent-free synthesis methods have also been developed, where finely pulverized sorbic acid and calcium oxide or hydroxide are mixed directly, inducing an exothermic reaction to form high-purity this compound.

Characterization and Analysis: A variety of analytical techniques are employed to characterize this compound and quantify it in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely applied technique due to its high accuracy, sensitivity, and reliability. researchgate.netnih.gov Different HPLC configurations, often using a C18 reversed-phase column and a UV or Diode-Array Detector (DAD), are used for the simultaneous and selective analysis of sorbates in complex samples like beverages and cheese. nih.govbibliotekanauki.pl Other analytical methods reported for the determination of sorbates include UV-visible spectroscopy, gas chromatography (GC), and capillary ion chromatography. researchgate.netbibliotekanauki.plresearchgate.net These methods are crucial for research into the compound's stability, release from active packaging, and interactions within biological systems.

The following table provides a summary of the key physical and chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

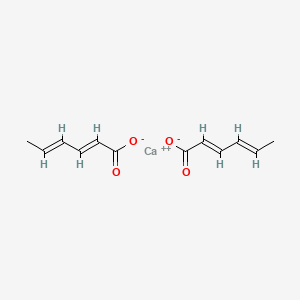

| Chemical Formula | C₁₂H₁₄CaO₄ | nih.govatamanchemicals.com |

| Molar Mass | 262.318 g·mol⁻¹ | nih.govatamanchemicals.com |

| IUPAC Name | calcium;(2E,4E)-hexa-2,4-dienoate | nih.gov |

| Appearance | Fine white crystalline powder | atamanchemicals.comfao.org |

| Solubility in water | Very slightly soluble / Sparingly soluble | atamanchemicals.comnih.gov |

| Solubility in other solvents | Very slightly soluble in organic solvents, fats, and oils | atamanchemicals.com |

| CAS Number | 7492-55-9 | nih.govatamanchemicals.comfao.org |

| E Number | E203 | atamankimya.comatamanchemicals.com |

The table below outlines common analytical methods used in the investigation of sorbates, including this compound.

| Analytical Method | Principle | Primary Application in Sorbate Research | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. | Quantification of sorbic acid and its salts in food, beverages, and pharmaceutical products. High accuracy and sensitivity. | researchgate.netnih.govbibliotekanauki.pl |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance in solution. | Determination of sorbate concentration, often used as a simpler, more rapid method than HPLC, though potentially less specific. | researchgate.netbibliotekanauki.pl |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Analysis of sorbates, often requiring derivatization to increase volatility. | bibliotekanauki.pl |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Used for metabolomic studies to identify and quantify sorbates and their metabolites in biological samples. | nih.gov |

| Capillary Ion Chromatography (CIC) | A form of ion-exchange chromatography for the separation and determination of ionic species. | A "green" analytical method for the determination of sorbic acid and other additives in food and beverages. | researchgate.net |

Structure

3D Structure of Parent

Propiedades

Número CAS |

7492-55-9 |

|---|---|

Fórmula molecular |

C6H8CaO2 |

Peso molecular |

152.20 g/mol |

Nombre IUPAC |

calcium;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

Clave InChI |

DNNXNFMUPIEWFD-STWYSWDKSA-N |

SMILES |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |

SMILES isomérico |

C/C=C/C=C/C(=O)O.[Ca] |

SMILES canónico |

CC=CC=CC(=O)O.[Ca] |

Otros números CAS |

7492-55-9 |

Descripción física |

White powder; [MSDSonline] |

Solubilidad |

SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS |

Origen del producto |

United States |

Synthetic Methodologies and Structural Modulation of Calcium Sorbate

Established Reaction Pathways for Calcium Sorbate (B1223678) Synthesis

Calcium sorbate, the calcium salt of sorbic acid, is synthesized through several established chemical pathways. atamanchemicals.com The most common methods involve the reaction of sorbic acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide.

Neutralization Reactions of Sorbic Acid with Calcium Hydroxide

The primary commercial method for producing this compound is through a neutralization reaction between sorbic acid and calcium hydroxide in an aqueous medium. atamanchemicals.comsmolecule.comchemtradeasia.com In this process, stoichiometric amounts of the reactants are carefully measured and combined. chemtradeasia.com The reaction can be conducted at temperatures ranging from 20°C to 80°C. smolecule.comgoogle.com

Although both reactants have limited solubility in water, sorbic acid is more soluble than calcium hydroxide, particularly when the solution is heated. atamanchemicals.comgoogle.com This differential solubility ensures that as the calcium hydroxide gradually dissolves, it readily reacts with the dissolved sorbic acid, which is always present in excess during the salt's formation. atamanchemicals.comgoogle.com The reaction is carried out with agitation to promote the conditions necessary for the nucleation of crystalline this compound. atamanchemicals.comgoogle.com As the reaction proceeds, the medium becomes saturated with the product, which then crystallizes out of the solution. atamanchemicals.comgoogle.com

To enhance the yield, sorbic acid is often used in stoichiometric excess, typically between 1.05 to 2 times the amount required to completely react with the calcium hydroxide. atamanchemicals.comchemtradeasia.com This approach also ensures that the final product is free from contaminating calcium hydroxide. google.com The resulting mixture may have a pH in the range of 3 to 6. atamanchemicals.comgoogle.com If necessary, other organic acids like malic, lactic, or citric acid can be added to adjust the pH to the desired level. atamanchemicals.comgoogle.com In some industrial processes, the reaction is conducted under pressure (e.g., 5 to 25 p.s.i.g.) to ensure the complete reaction of the calcium hydroxide. google.com The final solid this compound is recovered from the reaction mass through separation techniques like crystallization. atamanchemicals.comgoogle.com

Alternative Synthetic Routes Involving Calcium Oxide

An alternative method for preparing this compound involves the direct reaction of sorbic acid with calcium oxide, or a mixture of calcium oxide and calcium hydroxide. google.com This process is notable for being a solvent-free, solid-state reaction. google.com The reactants, both in the form of finely pulverized solids with median grain sizes of less than 70 microns, are intimately mixed. google.com

The reaction is initiated by heating the mixture to a temperature between 40°C and 80°C, which triggers a strongly exothermic reaction. google.com In some cases, particularly when using calcium hydroxide, the reaction can start spontaneously upon thorough mixing. google.com To control the reaction kinetics and improve product purity, the process is often conducted under subatmospheric pressure, typically between 200 to 400 mm Hg. google.com After the initial exothermic phase subsides, the mixture is stirred further at an elevated temperature (e.g., 60°C) to ensure the reaction goes to completion. google.com This solvent-free method can produce this compound with high purity (≥99%) and a desirable bulk density. google.com

Table 1: Comparison of Synthetic Pathways for this compound

| Parameter | Neutralization with Calcium Hydroxide | Reaction with Calcium Oxide |

|---|---|---|

| Reactants | Sorbic Acid, Calcium Hydroxide | Sorbic Acid, Calcium Oxide (or mixture with Ca(OH)₂) |

| Medium | Aqueous solution atamanchemicals.comsmolecule.com | Solvent-free (solid-state) google.com |

| Temperature | 20°C to 80°C google.com | 40°C to 80°C (initiation) google.com |

| Pressure | Atmospheric or 5-25 p.s.i.g. google.com | Subatmospheric (200-400 mm Hg) google.com |

| Key Features | Excess sorbic acid used to increase yield. atamanchemicals.com Mother liquor can be recycled. google.com | Reactants are finely pulverized solids. google.com Exothermic reaction. |

| Product Purity | High, free from hydroxide contamination. google.com | ≥99% google.com |

Advancements in Green Chemistry Principles for this compound Production

Conventional chemical synthesis methods for preservatives like this compound can generate hazardous byproducts, contributing to an environmental footprint. pmarketresearch.com In response, there is a growing focus on developing more sustainable and environmentally friendly production techniques rooted in the principles of green chemistry. pmarketresearch.comtheinsightpartners.com These advancements aim to reduce waste, lower energy consumption, and utilize renewable resources. pmarketresearch.comtheinsightpartners.com

A promising alternative to traditional chemical synthesis is the use of biotechnological approaches, such as microbial fermentation. pmarketresearch.com These methods are being explored as a means to produce this compound more sustainably. pmarketresearch.com Fermentation processes are noted for their potential to yield products with higher purity levels, which can enhance their efficacy. pmarketresearch.com The shift towards green chemistry not only addresses environmental concerns but also aligns with increasing consumer demand for products made with natural and sustainable ingredients. pmarketresearch.comtheinsightpartners.com

Control of Crystallinity and Polymorphism in this compound Preparations

Polymorphism is the capacity of a chemical compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.netresearchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. researchgate.net The control of crystallization is a critical aspect of synthesis, as it determines the final form and characteristics of the solid material.

In the synthesis of this compound, reaction conditions are managed to facilitate the nucleation and growth of its crystalline form. atamanchemicals.comgoogle.com Agitation during the reaction in an aqueous medium is a key factor that promotes the formation of crystalline this compound. google.com The degree of crystallinity can be influenced by process parameters; for instance, in related biomineralization studies of calcium carbonate, it has been shown that the sharpness of diffraction peaks, indicating better crystalline structures, increases with reaction time. nih.gov Similarly, the concentration of reactants (e.g., Ca²⁺ ions) can alter the ratio of different polymorphs, such as calcite and vaterite in calcium carbonate precipitation. nih.gov While specific studies on this compound polymorphism are not widely detailed in the provided context, these principles of controlling crystallization through parameters like agitation, reaction time, and reactant concentration are fundamental to obtaining a product with desired crystallinity. google.comnih.gov

Strategies for Derivatization and Analog Synthesis of Sorbate Compounds

Derivatization is a chemical technique used to transform a compound into a product of similar structure, known as a derivative. This is often done to enhance a compound's properties for a specific application, such as improving its volatility for analysis. While derivatization of this compound itself is not extensively documented, the parent compound, sorbic acid, is frequently derivatized for analytical purposes. nih.govalwsci.comscirp.org

A common strategy involves the esterification of sorbic acid to form more volatile esters, which are amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govscirp.org In one method, sorbic acid is derivatized in a static headspace autosampler by reacting it with methanol (B129727) in the presence of sulfuric acid as a catalyst. nih.gov This condensation reaction rapidly forms the volatile methyl ester of sorbic acid. nih.gov This allows for sensitive and reliable quantification even with very small amounts of the sample and reagents. nih.gov Another approach uses isobutyl chloroformate-mediated derivatization in an aqueous phase. scirp.org These methods highlight how the carboxylate functional group of the sorbate molecule can be targeted to synthesize analogs, in these cases for analytical detection. nih.govscirp.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized this compound in industrial production. atamanchemicals.comgoogle.com Key parameters that are manipulated include reactant concentration, temperature, reaction time, and the physical form of the reactants. google.comgoogle.comnih.gov

One of the most direct strategies to enhance yield is to use an excess of sorbic acid relative to the calcium base. atamanchemicals.com A stoichiometric excess of sorbic acid, ranging from 1.05 to 2 times the required amount, helps to drive the reaction to completion and ensures that all the calcium hydroxide is consumed, leading to a higher yield of the desired salt. atamanchemicals.comgoogle.com

In the solvent-free synthesis using calcium oxide, the physical properties of the reactants are critical. google.com Using finely pulverized sorbic acid and calcium oxide (median grain size < 70µ) ensures intimate mixing and a more complete reaction. google.com Temperature control is also vital; while the reaction is exothermic, further heating to about 80°C after the initial reaction subsides helps to achieve complete conversion. google.com

Systematic optimization can be achieved using statistical methodologies like the Box-Behnken design. nih.govresearchgate.net While applied here to the synthesis of calcium sulfate (B86663), the principles are directly transferable. This approach involves varying key parameters such as temperature, time, and reactant concentration to develop a statistical model that predicts the conditions for optimal yield and purity. nih.govresearchgate.net For example, an optimal temperature of 10°C, a time of 10 minutes, and a sulfuric acid concentration of 3.5 M were identified for calcium sulfate synthesis, yielding a product with 92% purity. nih.govresearchgate.net Such design of experiment (DoE) approaches allow for the efficient determination of the ideal combination of reaction conditions to maximize production efficiency. researchgate.net

Table 2: Parameters for Optimization of Calcium Salt Synthesis

| Parameter | Influence on Yield and Purity | Example Condition | Source |

|---|---|---|---|

| Reactant Stoichiometry | Using excess sorbic acid increases yield and ensures complete reaction of the base. | 1.05 to 2 times the stoichiometric amount of sorbic acid. | atamanchemicals.comgoogle.com |

| Reactant Physical Form | Fine pulverization of solid reactants ensures intimate mixing and complete conversion. | Median grain size of less than 70 microns. | google.com |

| Temperature | Controls reaction rate and can influence crystal structure and purity. | Optimized at 10°C for CaSO₄ synthesis to improve crystal growth and purity. | nih.govresearchgate.net |

| Reaction Time | Affects the completeness of the reaction and can influence crystal structure. | Optimized at 10 minutes for CaSO₄ synthesis. | nih.govresearchgate.net |

| pH | Can be adjusted to achieve an optimal range for the final product mixture. | pH adjusted to 3-6 using acids like malic or lactic acid. | atamanchemicals.comgoogle.com |

Advanced Analytical and Spectroscopic Characterization of Calcium Sorbate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the structural framework of calcium sorbate (B1223678). Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides insights into the connectivity and chemical environment of atoms within the molecule. core.ac.uk

In ¹H NMR spectra of sorbate derivatives, the vinyl protons of the conjugated diene system typically resonate in the 5.5-7.5 ppm region. The coupling patterns observed for these protons are characteristic of the trans,trans configuration of the double bonds. For the ¹³C NMR spectrum, the presence of the calcium ion influences the chemical shifts of the carboxylate carbons and adjacent vinyl carbons, confirming the formation of the salt. While the calcium ion itself is not directly observed in standard NMR due to its nuclear properties, its coordination with the carboxylate groups affects the electronic environment of the nearby carbon and proton nuclei. rsc.org Advanced solid-state NMR techniques, sometimes in conjunction with isotopic labeling, can provide even more detailed information about the local environment of the calcium ions and their interactions with the sorbate anions. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Calcium Sorbate

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Insights |

| ¹H | Vinyl Protons (Conjugated System) | 5.5 - 7.5 | Confirms the (2E,4E) configuration of the double bonds through coupling patterns. |

| ¹³C | Carboxylate Carbon (-COO⁻) | Varies | Shift is influenced by the coordination with the Ca²⁺ ion, confirming salt formation. |

| ¹³C | Vinyl Carbons (C=C) | Varies | Chemical shifts provide information about the electronic structure of the conjugated system. |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a critical tool for creating a molecular fingerprint of this compound and probing its structural details. usda.gov

FTIR spectroscopy of this compound reveals distinctive absorption bands. The conjugated diene system shows characteristic C=C stretching vibrations between 1500 and 1600 cm⁻¹. The carboxylate groups exhibit strong asymmetric and symmetric stretching vibrations, typically found in the 1550-1400 cm⁻¹ region. The coordination of the calcium ion with the carboxylate group causes a noticeable shift in these stretching frequencies compared to free sorbic acid, providing clear evidence of the ionic bond. Other notable bands include C-H stretching vibrations from the alkyl and vinyl parts of the molecule (2800-3000 cm⁻¹) and out-of-plane bending vibrations of the trans double bonds below 1000 cm⁻¹.

Raman spectroscopy offers complementary information. As a non-destructive technique, it is well-suited for analyzing solid samples and can provide quantitative data on the composition of mixtures. mdpi.comresearchgate.net For this compound, Raman spectra would also highlight the vibrations of the C=C conjugated system and the carboxylate group, aiding in structural confirmation.

Monitoring Phase Transitions and Solid-State Forms

Solid-state transformations and the existence of different polymorphic forms of this compound can be monitored using vibrational spectroscopy. americanpharmaceuticalreview.comd-nb.info Phase transitions, which involve changes in the crystalline structure, will manifest as distinct changes in the FTIR and Raman spectra. nih.govresearchgate.net For instance, a change from a crystalline to an amorphous state would lead to a broadening of the spectral bands. d-nb.info Temperature-dependent spectroscopic studies can be employed to identify transition temperatures and characterize the different solid-state forms, which is crucial for understanding the material's stability and physical properties. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound Characterization

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information |

| C=C Stretch (Conjugated) | FTIR, Raman | 1500 - 1600 | Confirms the presence of the conjugated diene system. |

| Carboxylate (Asymmetric Stretch) | FTIR | ~1550 | Position indicates coordination with the calcium ion. |

| Carboxylate (Symmetric Stretch) | FTIR | ~1400 | Position indicates coordination with the calcium ion. |

| C-H Stretch (Vinyl & Alkyl) | FTIR | 2800 - 3000 | Characteristic of the hydrocarbon backbone. |

| C-H Bend (trans C=C) | FTIR | < 1000 | Confirms the trans configuration of the double bonds. |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₂H₁₄CaO₄, resulting in a molecular weight of approximately 262.31 g/mol . High-resolution mass spectrometry can confirm this mass with high accuracy. While MS primarily provides information about the intact molecule and its fragments, it serves as a definitive tool for confirming the compound's identity. Coupled with chromatographic techniques like GC or HPLC, MS can provide a powerful method for both qualitative identification and quantitative analysis of this compound in various matrices. nih.govmdpi.com

Advanced Chromatographic Separations (HPLC, GC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for its quantitative determination in various samples. mdpi.commdpi.com

Reverse-phase HPLC is a widely used method for the analysis of sorbates. ukim.mkakjournals.comsci-hub.se In a typical setup, a C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ukim.mkakjournals.com Detection is commonly performed using a UV detector, as the conjugated system of the sorbate anion absorbs strongly in the UV region. akjournals.comnih.gov This technique allows for the separation of this compound from impurities and related compounds, enabling accurate purity assessment and quantification. ripublication.comresearchgate.net

Gas chromatography can also be employed for the analysis of sorbates, often after a derivatization step to increase volatility. mdpi.comresearchgate.net GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for both identifying and quantifying sorbic acid and its salts. mdpi.com These chromatographic methods are crucial for quality control and for ensuring compliance with regulatory limits in products where this compound is used.

Method Development for Trace Analysis

The detection of trace levels of food additives is a significant area of analytical chemistry, ensuring adherence to regulatory limits. Various methods have been developed for the trace analysis of sorbates, including this compound.

High-performance liquid chromatography (HPLC) is a cornerstone technique. For instance, an HPLC method using a fluorescence detector set at an excitation of 375 nm and an emission of 440 nm has been utilized for analyzing potassium sorbate. discoveryjournals.org This method demonstrates good separation and resolution, with a defined limit of detection (LOD) described as the smallest peak with a signal height three times that of the baseline. discoveryjournals.org

Capillary electrophoresis (CE) offers a rapid and efficient alternative for trace analysis. A method developed for beverage analysis achieved a limit of detection of 0.3 mg L⁻¹ for sorbate with a run time of only 28 seconds. researchgate.net This highlights the technique's high throughput and sensitivity.

Spectroscopic methods have also been adapted for trace quantification. Near-infrared spectroscopy (NIRS) has been successfully used to measure potassium sorbate in food matrices after a preconcentration step, demonstrating the method's reliability for predictive analysis. asianpubs.org For trace calcium determination, a spectrophotometric method involving the complexation of calcium with alizarin (B75676) in the presence of the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been shown to increase sensitivity, making it suitable for trace amounts. researchgate.net

Table 1: Performance of Selected Trace Analysis Methods for Sorbates

| Technique | Matrix | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Beverages | 0.3 mg/L | Rapid analysis time (28 seconds) with good linearity (R² > 0.999). | researchgate.net |

| HPLC with Fluorescence Detection | Ready-to-serve products | Smallest peak with S/N ratio of 3 | Complete separation of analytes with distinct retention times. | discoveryjournals.org |

| Near-Infrared Spectroscopy (NIRS) | Pork (muddy flesh) | Not specified | Reliable prediction of potassium sorbate content after preconcentration. | asianpubs.org |

| Capillary Electrophoresis with Amperometric Detection | Food commodities | 1.06×10⁻⁸ to 2.73×10⁻⁶ g/mL | Simultaneous detection of electroactive and non-electroactive preservatives. | nih.gov |

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. ijprajournal.comnih.gov They are indispensable in food analysis for the identification and quantification of additives like this compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com This technique is highly sensitive and selective, making it ideal for determining and identifying compounds in complex food or biological matrices. ijprajournal.comnih.gov For example, LC-MS has been widely used in food safety applications to identify additives and contaminants. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique used to identify different substances within a test sample. ijprajournal.com Like LC-MS, it allows for the analysis and detection of even small amounts of a substance. ijprajournal.com However, its application to non-volatile compounds like this compound requires derivatization to increase volatility.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a significant advancement in analytical chemistry, providing detailed structural information that can complement LC-MS and GC-MS data. tandfonline.comnih.gov This technique is particularly valuable when mass spectrometry alone cannot provide definitive structural identification, such as with isomers that produce identical molecular ions and fragmentation patterns. tandfonline.comnih.gov LC-NMR can be operated in different modes:

On-flow mode: Provides a real-time sequence of NMR spectra as components elute from the LC system. niph.go.jpnih.gov

Stop-flow mode: The LC flow is halted when a peak of interest is in the NMR probe, allowing for longer acquisition times and improved signal-to-noise ratios for trace analytes. nih.gov

Fraction loop mode: Separated components are collected in storage loops and then transferred to the NMR for analysis, which can improve resolution. niph.go.jp

The integration of these hyphenated techniques, often in conjunction with metabolomics, provides a comprehensive approach to screening and identifying chemical constituents in food products. jst.go.jp

Spectrophotometric and Fluorometric Analytical Developments

Spectrophotometric methods are widely used for the quantification of sorbates due to their accessibility and cost-effectiveness. aelabgroup.com These methods are typically based on the strong ultraviolet (UV) absorbance of the conjugated diene system in the sorbic acid molecule.

UV-Visible Spectrophotometry: The determination of sorbates is commonly performed by measuring the absorbance at a wavelength maximum of approximately 250-256 nm. oiv.intiau.iroup.com In a method for analyzing wine, sorbic acid is first extracted via steam distillation, and interfering substances are removed by evaporation with a calcium hydroxide (B78521) solution before measurement. oiv.int A collaborative study on the determination of sorbate in ground beef reported average recovery rates of 82.7% and 87.3% for spike levels of 0.01% and 0.02%, respectively, using a spectrophotometric method. oup.com While rapid and less expensive than chromatographic methods, spectrophotometry can be less precise, especially at low concentrations or in the presence of interfering substances. iau.irtums.ac.ir

Fluorometric Methods: Spectrofluorimetry can offer enhanced sensitivity and selectivity. A method for determining sorbic acid involves its extraction through steam distillation followed by spectrofluorimetric measurement. oiv.int While less common than UV spectrophotometry for direct sorbate analysis, fluorescence detection is often paired with HPLC to achieve low detection limits. discoveryjournals.org Advanced research has also explored the use of weakly selective fluorescence probes combined with chemometric analysis for tracing and identifying components in complex food matrices, indicating a potential future direction for fluorometric applications. spectroscopyonline.com

Table 2: Comparison of Spectrophotometric Methods for Sorbate Determination

| Method | Matrix | Wavelength (λmax) | Recovery Rate | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | Wine | 256 nm | Not specified | oiv.int |

| UV Spectrophotometry | Ground Beef | ~250 nm | 82.7% (at 0.01%), 87.3% (at 0.02%) | oup.com |

| UV Spectrophotometry | "Doogh" (Dairy Drink) | 250 nm | Lower accuracy compared to HPLC | iau.ir |

| UV Spectrophotometry | Pickled Cucumber | 252 nm | Not specified | tums.ac.ir |

Electrochemical Methods for this compound Determination

Electrochemical methods provide an alternative analytical approach characterized by high sensitivity, simplicity, and rapid response times. researchgate.netresearchgate.net

Potentiometry: Ion-selective electrodes (ISEs) have been developed for the determination of sorbate. A potentiometric sensor demonstrated effectiveness for quantifying sorbate ions in food samples, offering a fast and simple analytical tool. researchgate.net

Voltammetry and Amperometry: These techniques measure the current resulting from the oxidation or reduction of an analyte. While sorbate itself is not always electroactive under typical conditions, methods have been developed to enable its detection. nih.gov A novel capillary electrophoresis method with amperometric detection was developed for the simultaneous determination of both electroactive and non-electroactive food preservatives. nih.gov By adding an electroactive additive to the running buffer, non-electroactive species like potassium sorbate could be sensitively detected, with detection limits ranging from 1.06×10⁻⁸ to 2.73×10⁻⁶ g/mL. nih.gov This approach has been successfully applied to various food commodities. nih.gov These electrochemical techniques are often combined with separation methods like capillary electrophoresis to enhance selectivity. researchgate.netnih.gov

Mechanistic Investigations of Calcium Sorbate Interactions in Defined Systems

Mechanisms of Antimicrobial Action in Model Microorganisms (Non-Clinical)

The inhibitory action of sorbates, including calcium sorbate (B1223678), is not attributed to a single, specific mechanism but rather a combination of effects that disrupt cellular functions. nih.govresearchgate.net The effectiveness of these mechanisms is dependent on the microbial species, the concentration of the sorbate, and environmental factors such as pH. chemicalstore.comresearchgate.net

Cellular Permeability and Membrane Integrity Modulation

Sorbates are known to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of essential cellular components. This disruption of the membrane's integrity is a key aspect of its antimicrobial action. researchgate.net The lipophilic tail of the sorbate molecule can interfere with the membrane structure and its associated proteins. nih.gov This interference can lead to a loss of the proton motive force, which is crucial for processes like oxidative phosphorylation and nutrient transport. nih.gov

Studies have indicated that sorbates can alter the morphology and function of cell membranes. researchgate.net For instance, research on E. coli has shown that certain fatty acids can cause significant in vitro membrane permeabilization. mdpi.com This disruption ultimately compromises the cell's ability to maintain its internal environment, leading to inhibition of growth or cell death.

Enzymatic Inhibition and Metabolic Pathway Perturbations

Once inside the microbial cell, the dissociated sorbate anion can interfere with various metabolic pathways by inhibiting key enzymes. iastate.edumdpi.com This inhibition is a significant contributor to the static or lethal effect of sorbates on microorganisms. researchgate.net

The antimicrobial action of sorbic acid is linked to its ability to inhibit a range of enzymes crucial for microbial metabolism. iastate.edu These include:

Enzymes in carbohydrate metabolism: such as enolase and lactate (B86563) dehydrogenase. iastate.edu

Enzymes of the citric acid cycle: including malate (B86768) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase. iastate.edumdpi.com

Other enzymes: including those containing sulfhydryl groups, catalase, and peroxidase. iastate.edumdpi.com

By inhibiting these enzymes, sorbates disrupt essential processes like fatty acid oxidation and substrate transport, ultimately hindering microbial growth. researchgate.netcircadiancropsciences.com The accumulation of the sorbate anion within the cell can also affect cytosolic enzymes and increase osmolarity. nih.gov

Table 1: Enzymes Inhibited by Sorbic Acid

| Metabolic Pathway | Inhibited Enzyme |

|---|---|

| Carbohydrate Metabolism | Enolase |

| Carbohydrate Metabolism | Lactate Dehydrogenase |

| Citric Acid Cycle | Malate Dehydrogenase |

| Citric Acid Cycle | Isocitrate Dehydrogenase |

| Citric Acid Cycle | α-Ketoglutarate Dehydrogenase |

| Citric Acid Cycle | Succinate Dehydrogenase |

| Citric Acid Cycle | Fumarase |

| Other | Catalase |

| Other | Peroxidase |

| Other | Ficin |

| Other | Alcohol Dehydrogenase |

| Other | Aspartase |

Genetic and Proteomic Responses of Microorganisms to Sorbates

Microorganisms exhibit distinct genetic and proteomic responses when exposed to sorbates. Transcriptome analysis of Bacillus subtilis under sorbic acid stress revealed the induction of responses typically associated with nutrient limitation. nih.gov This includes the upregulation of fatty acid biosynthesis genes, suggesting a remodeling of the plasma membrane. nih.gov

Recent studies have shown that sorbate uptake can lead to a novel histone epigenetic modification known as lysine (B10760008) sorbylation (Ksor) in mammalian cells. nih.gov This process, mediated by class I histone deacetylases, can regulate the expression of genes, including those involved in inflammation. nih.gov While this research was conducted in mammalian cells, it points to the potential for sorbates to influence gene expression through epigenetic mechanisms.

Proteomic studies on Listeria monocytogenes have been used to investigate its acid tolerance response, providing insights into how the organism adapts to acidic environments, a condition relevant to the action of sorbates. acs.org These analyses reveal changes in proteins involved in various cellular activities, including gene regulation and metabolism, in response to acid stress. acs.org However, it's important to note that the relationship between mRNA levels and protein levels is not always direct due to factors like post-transcriptional regulation and differential protein turnover rates. acs.org

pH Dependency of Antimicrobial Efficacy

The antimicrobial effectiveness of calcium sorbate is highly dependent on the pH of the surrounding environment. chemicalstore.comatamanchemicals.com Its activity is optimal in acidic to slightly acidic conditions, typically at a pH below 6.5. chemicalstore.comatamanchemicals.com This is because the undissociated form of sorbic acid, which is more lipid-soluble, predominates at lower pH values. nih.goviastate.edu

As the pH decreases, the concentration of undissociated sorbic acid increases, enhancing its ability to penetrate microbial cell membranes. iastate.eduwho.int Once inside the cell, where the internal pH is generally around neutral, the acid dissociates, releasing protons and acidifying the cytoplasm. researchgate.netnih.gov This internal acidification can inhibit numerous metabolic functions. nih.gov Conversely, as the pH increases and becomes more alkaline, the antimicrobial effect of sorbates is significantly reduced because the dissociated, less permeable form of the acid becomes dominant. researchgate.net

Table 2: Effect of pH on Sorbic Acid Dissociation

| pH | Undissociated Sorbic Acid (%) |

|---|---|

| 3.0 | 98 |

| 4.0 | 86 |

| 4.75 | 50 |

| 5.0 | 37 |

| 6.0 | 6 |

| 7.0 | 0.6 |

Data adapted from a study on sorbic acid dissociation at various pH values. iastate.edu

Chemical Degradation Pathways in Controlled Environments

In aqueous solutions, sorbic acid and its salts, like this compound, can undergo degradation, particularly through oxidation. google.com This degradation can lead to the formation of aldehydes and ketones, which may result in off-flavors and color changes. google.com

Photolytic Degradation Studies

While specific studies focusing solely on the photolytic degradation of this compound are limited, research on related compounds provides insights. The conjugated double bond system in sorbic acid makes it susceptible to degradation under certain conditions. nih.gov Studies on other organic compounds, such as tetracycline, have shown that the presence of cations like Ca(II) can significantly accelerate photolytic degradation. mdpi.com This is attributed to the formation of complexes that increase light absorption. mdpi.com It is plausible that similar mechanisms could influence the photostability of this compound. To establish a stability-indicating method for analysis, drug products containing sorbates are often subjected to stress conditions, including photolytic degradation. researchgate.net

Oxidative and Hydrolytic Stability Research

This compound exhibits notable stability, particularly concerning oxidation. Research indicates that this compound is highly stable against oxidation, a property that contributes to its use in applications such as fungistatic wrappers. nih.gov This contrasts with sodium sorbate, which is unstable in its solid form and undergoes rapid oxidation when exposed to atmospheric oxygen. nih.gov The parent compound, sorbic acid, is also susceptible to degradation; it is unstable in aqueous solutions and can decompose through oxidation. researchgate.net While solid this compound is recognized for its oxidative stability, the stability of its aqueous solutions is an important consideration, given that the active antimicrobial form is the acid. nih.gov The conjugated double bond system in the sorbic acid structure makes it susceptible to nucleophilic attack, which can lead to the formation of various products. helsinki.fi

Thermal Decomposition Mechanisms and Byproducts

Thermal analysis of this compound reveals its behavior upon heating. Unlike its parent sorbic acid, which melts and then decomposes, this compound decomposes at a much higher temperature without melting. mdpi.comontosight.ai It demonstrates good thermal stability, with decomposition occurring at approximately 400°C. researchgate.net The decomposition process proceeds to yield calcium carbonate as an intermediate product, which subsequently decomposes at higher temperatures, with calcium oxide identified as a final residue. mdpi.comontosight.ai The thermal stability of the crosslinked calcium-alginate matrix, a related system, is also noted to be higher than its components, with a new decomposition peak appearing around 400°C, attributed to the dissociation of the tightly crosslinked structure. chromatographyonline.com

| Compound | Melting Behavior | Decomposition Temperature | Final Residues |

|---|---|---|---|

| Sorbic Acid | Melts before decomposition (m.p. 132-135 °C) | Decomposes above melting point (approx. 228 °C with decomposition) | Not specified |

| Potassium Sorbate | Decomposes without melting | Higher than sorbic acid | Potassium Carbonate, Potassium Oxide |

| This compound | Decomposes without melting | Higher than sorbic acid (approx. 400 °C) | Calcium Carbonate, Calcium Oxide |

Formation of Off-Odor Volatile Compounds (e.g., 1,3-pentadiene)

The degradation of sorbates can lead to the formation of volatile compounds responsible for off-odors. A well-documented degradation product is 1,3-pentadiene, which has a characteristic odor described as being similar to kerosene (B1165875), petroleum, or plastic. chromatographyonline.comnih.govnih.gov This spoilage is not a result of the inherent chemical instability of this compound itself but is caused by the metabolic activity of certain microorganisms. chromatographyonline.com Several species of molds and some yeasts are capable of decarboxylating sorbic acid to produce 1,3-pentadiene. nih.gov This microbial degradation has been observed in various food products preserved with sorbic acid or its salts. nih.gov Research has identified specific molds, including various species of Penicillium and Aspergillus, as being responsible for this conversion. nih.gov

| Compound | Odor Description | Precursor | Formation Mechanism | Responsible Organisms (Examples) |

|---|---|---|---|---|

| 1,3-Pentadiene | Kerosene, plastic, hydrocarbon-like | Sorbic Acid / Sorbate | Microbial Decarboxylation | Penicillium spp., Aspergillus niger, Trichoderma spp., Zygosaccharomyces rouxii |

| 1,4-Pentadiene | Unpleasant, intense | Potassium Sorbate | Microbial Conversion | Penicillium corylophilum |

Interactions with Model Biomolecular Components

Recent research has uncovered specific molecular interactions between sorbate and key biomolecules, particularly proteins. Studies show that cellular uptake of sorbate leads to a novel post-translational modification where sorbate is covalently attached to lysine residues on proteins, a process termed lysine sorbylation (Ksor). This modification is dynamic and has been observed on histones and non-histone proteins, such as those in the NF-κB complex, where it can affect protein-protein interactions and transcriptional activities.

In the context of lipid metabolism, sorbic acid has been shown to influence the expression levels of key regulatory proteins. For instance, treatment with sorbic acid was found to increase the protein expression of DGAT2, an enzyme involved in triglyceride synthesis, while decreasing the expression of L-FABP and CD36, which are critical transporters for fatty acid uptake into hepatocytes. Furthermore, sorbic acid administration in animal models resulted in its presence in the lipids of organs, indicating a direct interaction with lipid environments.

The interaction of sorbate with macromolecules can significantly influence their structure and stability. The covalent modification of proteins through lysine sorbylation inherently alters the protein's structure and can regulate enzymatic or transcriptional activities. The sorbylation of histones, for example, represents a direct alteration of chromatin structure, suggesting a mechanism by which sorbate can mediate epigenetic dynamics and influence gene expression. While general studies on preservatives have shown they can decrease the conformational stability of proteins like monoclonal antibodies, the specific mechanism of lysine sorbylation provides a direct covalent pathway for sorbate's influence.

| Protein/Protein Class | Type of Interaction/Modulation | Observed Effect |

|---|---|---|

| Histones | Covalent Modification (Lysine Sorbylation) | Alteration of chromatin; potential epigenetic regulation |

| RelA (NF-κB component) | Covalent Modification (Lysine Sorbylation) | Decreased NF-κB transcriptional activity |

| DGAT2 | Expression Increased | Potential contribution to triglyceride accumulation |

| L-FABP | Expression Decreased | Reduced fatty acid uptake from circulation |

| CD36 | Expression Decreased | Reduced fatty acid uptake from circulation |

| apoE | Expression Decreased | Potential impact on VLDL secretion |

Interactions with Inorganic Species and Metal Ions

The carboxylate group of the sorbate anion is capable of interacting with metal ions beyond the simple ionic bond in this compound. Research has demonstrated the synthesis of novel metal complexes by reacting sorbic acid with various divalent transition metal ions. nih.govnih.gov Specifically, complexes with Cobalt (Co(II)), Copper (Cu(II)), Nickel (Ni(II)), and Zinc (Zn(II)) have been successfully synthesized and characterized using methods such as infrared spectroscopy and thermal analysis. nih.govnih.gov The formation of these sorbate-metal complexes was found to be dependent on pH, with a suitable range for complete formation identified between pH 7.0 and 11.0. mdpi.com This indicates that the sorbate anion can form coordination complexes with various metal ions under specific conditions. Additionally, sorbic acid has been noted to form ion pairs with other molecules, such as the drug timolol, creating a more lipophilic complex.

| Metal Ion | Type of Interaction | Characterization Methods | Reference |

|---|---|---|---|

| Calcium (Ca(II)) | Ionic bond | Infrared Spectroscopy | |

| Cobalt (Co(II)) | Complex formation | IR, UV-Vis, 1H NMR, Thermal Analysis | nih.govnih.gov |

| Copper (Cu(II)) | Complex formation | IR, UV-Vis, 1H NMR, Thermal Analysis | nih.govnih.gov |

| Nickel (Ni(II)) | Complex formation | IR, UV-Vis, 1H NMR, Thermal Analysis | nih.govnih.gov |

| Zinc (Zn(II)) | Complex formation | IR, UV-Vis, 1H NMR, Thermal Analysis | nih.govnih.gov |

Chelate Complex Formation

The interaction between the divalent calcium cation (Ca²⁺) and sorbate anions results in the formation of a stable ionic complex. This process, known as chelation, involves the calcium ion coordinating with the carboxylate functional groups of two sorbate anions. The term chelate refers to the complex formed when a central metal ion binds to a multidentate ligand, a molecule or ion that can form several bonds to the metal ion. acs.org In the case of this compound, the sorbate anion acts as a ligand.

The molecular structure of this compound facilitates specific ionic interactions that enhance its stability in solution. scbt.com The primary stabilizing force in the crystal lattice is the electrostatic attraction between the positively charged calcium ion and the negatively charged carboxylate groups. This coordination involves the calcium ion, which has a +2 charge, being neutralized by two sorbate anions, each with a -1 charge at the carboxylate group, leading to the molecular formula C₁₂H₁₄CaO₄.

The calcium ion demonstrates a strong affinity for the oxygen donor atoms of the sorbate ligands' carboxylate groups. This interaction leads to the creation of a stable coordination complex where the calcium ion is surrounded by these oxygen atoms, forming coordination bonds that are crucial to the compound's structural integrity. This type of ionic bonding distinguishes this compound from covalent metal-organic complexes. The formation of these stable complexes can influence reaction kinetics and impact ionic strength in various chemical pathways. scbt.com The ability of chelating agents to form water-soluble complexes with metal ions is a key characteristic of their function. jungbunzlauer.com

Sorbate Metal Complexes in Antibacterial and Antibiofilm Contexts

While this compound itself is primarily known as a preservative, research into other sorbate metal complexes reveals significant potential in antibacterial and antibiofilm applications. researchgate.netnih.gov Microbial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comnih.gov These structures pose a considerable challenge as they exhibit increased tolerance to antimicrobial agents and the host immune system. mdpi.comnih.gov

Studies have focused on synthesizing and characterizing novel complexes of sorbic acid with transition metals like cobalt (Co(II)), copper (Cu(II)), nickel (Ni(II)), and zinc (Zn(II)). researchgate.netnih.gov Spectroscopic and thermal analysis have confirmed the chemical structure of these sorbate metal complexes. researchgate.netnih.gov These complexes have demonstrated broad-spectrum antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The general mechanism for metal complexes to combat biofilms can involve altering microbial cell envelope permeability, generating reactive oxygen species (ROS), disrupting DNA, and inhibiting enzymes. mdpi.com Sorbates, in general, are known to reduce bacterial biofilm formation through mechanisms that may include inducing cellular stress. ekb.eg

Research findings indicate that these sorbate metal complexes not only possess intrinsic antimicrobial activity but can also enhance the efficacy of conventional antibiotics like gentamicin (B1671437) and imipenem. researchgate.netnih.gov The interaction of metal complexes can prevent the initial adhesion step of biofilm formation by inhibiting cell attachment to surfaces and disrupting the extracellular matrix. researchgate.net

Among the tested sorbate metal complexes, the copper (Cu(II)) complex has shown the most potent antibacterial and antibiofilm effects. researchgate.netnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbate Metal Complexes Against Selected Bacteria

This table displays the minimum concentration of the compound that inhibits the visible growth of a microorganism.

| Metal Complex | Bacterium | Gram Stain | MIC (µg/mL) | Reference |

| Copper (II) Sorbate | Bacillus cereus | Gram-Positive | 312.5 | researchgate.netnih.gov |

| Copper (II) Sorbate | Escherichia coli | Gram-Negative | 625.0 | researchgate.netnih.gov |

Environmental Science Research Pertaining to Calcium Sorbate

Environmental Persistence and Degradation Kinetics

The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes. For calcium sorbate (B1223678), its environmental lifespan is largely dictated by the degradation of the sorbate anion, as it readily dissociates in aqueous environments. Sorbic acid and its salts are generally considered to be readily biodegradable. usda.govatamanchemicals.com

In addition to biotic processes, abiotic degradation can occur. Sorbic acid is known to absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov One study observed that a solution of sorbic acid was degraded by 23.2% after five hours of exposure to sunlight. nih.gov In surface waters, olefinic compounds like sorbic acid can also react with photo-oxidants such as hydroxyl radicals, with an estimated half-life of about 25 days. nih.gov

The following table summarizes the key degradation characteristics for sorbate, the active component of calcium sorbate.

| Degradation Process | Description | Key Findings | Source |

|---|---|---|---|

| Biotic Degradation (Soil) | Microbial metabolism in soil environments. | Considered to be rapidly degraded. The degradation pathway is similar to that of endogenous fatty acids. | atamanchemicals.comeuropa.eu |

| Biotic Degradation (General) | Metabolism by organisms. | Ultimately breaks down into carbon dioxide and water. | usda.goveuropa.eu |

| Abiotic Degradation (Photolysis) | Breakdown by sunlight. | Sorbic acid absorbs light at wavelengths >290 nm and is susceptible to direct photolysis. | nih.gov |

Transformation Products and Metabolites in Environmental Matrices

When this compound degrades in environmental matrices like soil and water, it breaks down into simpler molecules. The ultimate and most common metabolites are considered harmless to the environment.

The primary transformation products are:

Carbon Dioxide (CO₂) and Water (H₂O): Through metabolic processes analogous to fatty acid oxidation, sorbic acid is almost entirely oxidized, with about 85% of it being exhaled as carbon dioxide in animal metabolism studies. europa.eu This pathway is considered the main route of degradation in the environment as well. usda.gov

Piperylene (1,3-pentadiene): Some specific strains of molds, notably from the Trichoderma and Penicillium genera, are capable of detoxifying sorbates through a process of decarboxylation. wikipedia.org This reaction produces piperylene, a volatile compound with a characteristic odor of kerosene (B1165875) or petroleum. wikipedia.org

While other degradation products like crotonaldehyde, malondialdehyde, and acrolein have been identified in certain model systems, these are generally associated with specific conditions, such as reactions with other food additives like nitrites, rather than typical environmental degradation. researchgate.net

| Metabolite/Transformation Product | Formation Process | Environmental Significance | Source |

|---|---|---|---|

| Carbon Dioxide and Water | Aerobic microbial metabolism | Benign end-products that are part of the natural carbon and water cycles. | usda.goveuropa.eu |

| Piperylene (1,3-pentadiene) | Decarboxylation by specific molds (e.g., Trichoderma, Penicillium) | A specific detoxification pathway by certain microorganisms, resulting in a volatile organic compound. | wikipedia.org |

Impact on Aquatic and Soil Microbial Communities

As an antimicrobial agent, the sorbate component of this compound is designed to inhibit the growth of specific microorganisms, primarily molds and yeasts, and to a lesser extent, certain bacteria. atamanchemicals.comzoe.com Its introduction into aquatic and soil environments can therefore influence the structure and function of native microbial communities.

Mechanism of Action: The antimicrobial activity of sorbates is attributed to the undissociated acid molecule, which is more prevalent at lower pH. usda.gov This molecule is thought to inhibit the function of dehydrogenase enzymes, thereby arresting the metabolism of susceptible microorganisms. usda.gov

Effects on Microbial Populations:

Inhibition: Sorbates are effective inhibitors of a wide range of foodborne molds and yeasts, including species of Aspergillus, Penicillium, Candida, and Saccharomyces. researchgate.netcornell.edu They also show inhibitory action against bacteria such as Staphylococcus aureus and Salmonella. atamanchemicals.com

Community Shifts: The selective pressure exerted by sorbates can alter the composition of microbial communities. pmarketresearch.com Research on silage treated with a preservative containing potassium sorbate showed a reduction in the relative abundance of the lactate-assimilating yeast Candida tropicalis. nih.gov This shift prevented the dominance of yeast species capable of initiating aerobic spoilage. nih.gov

Influence of Calcium: The calcium ion itself can impact soil microbial communities. Studies have shown that calcium can shift microbial communities, potentially enhancing carbon use efficiency and altering decomposition pathways. copernicus.orgnih.gov The addition of calcium can restructure decomposer communities and influence the transformation of organic matter in soil. nih.gov

The accumulation of this compound in water bodies could potentially disrupt these microbial communities, leading to ecological consequences. pmarketresearch.com

Bioaccumulation Potential in Non-Human Organisms (Ecotoxicological Aspects)

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, the potential for bioaccumulation is considered low. sigmaaldrich.com

This low potential is due to the rapid metabolism of sorbic acid in animal and human bodies. europa.eu Sorbic acid is metabolized in a manner similar to other fatty acids, breaking down into carbon dioxide and water. europa.eu This efficient metabolic clearance prevents its buildup in tissues.

Key Ecotoxicological Data:

Bioconcentration Factor (BCF): The estimated BCF for sorbic acid in fish is 3. nih.gov According to standard classification schemes, this very low value suggests that bioconcentration in aquatic organisms is not a concern. nih.gov

Residue Studies: The European Food Safety Authority (EFSA) has concluded that no measurable residues of sorbic acid are expected in the edible products of food-producing animals that are fed sorbates at maximum proposed concentrations. europa.eueuropa.eu

Aquatic Toxicity: The acute toxicity of sorbates to aquatic life is low. For example, the LC50 (the concentration lethal to 50% of the test population) for the zebra fish (Danio rerio) is very high, indicating low toxicity. sigmaaldrich.comusda.gov

| Ecotoxicological Parameter | Value/Finding | Organism/System | Significance | Source |

|---|---|---|---|---|

| Bioconcentration Factor (BCF) | 3 (estimated) | Fish | Indicates a low potential for bioaccumulation in aquatic organisms. | nih.gov |

| Metabolism | Rapidly metabolized to CO₂ and H₂O | Animals | Efficient clearance from the body prevents accumulation. | europa.eu |

| Residues in Food Products | No measurable residues expected | Food-producing animals | Further supports the low potential for transfer and accumulation through the food chain. | europa.eueuropa.eu |

| Acute Fish Toxicity (LC50) | >1000 mg/L | Zebra fish (Danio rerio) | Indicates very low acute toxicity to fish. | usda.gov |

Sorption and Mobility in Soil Systems

The movement of this compound through soil is a complex process governed by the interactions between the sorbate anion, the calcium cation, and the soil matrix. Sorption (adhesion to soil particles) and mobility (movement with water) are critical factors determining whether the compound will remain in the topsoil, where it can be degraded, or leach into groundwater. oup.com

The behavior of sorbate in soil is characteristic of an ionizable organic compound (IOC), meaning its charge state and, consequently, its sorption and mobility, are highly dependent on the soil's pH. nih.govacs.org

Factors Influencing Sorption and Mobility:

Soil pH: This is a critical factor. At a pH below its pKa (~4.76), sorbate exists predominantly as the neutral, less water-soluble sorbic acid molecule, which tends to sorb more strongly to soil organic matter. Above this pH, it exists as the negatively charged sorbate anion, which is more water-soluble and mobile, but also more susceptible to electrostatic interactions.

Soil Organic Carbon (OC): Organic matter is a primary sorbent for organic compounds. researchgate.net Higher OC content generally increases the sorption of the neutral sorbic acid form.

Clay Content and Type: Clay minerals have negatively charged surfaces that can repel the sorbate anion. However, the presence of cations can mediate sorption.

Cation Exchange Capacity (CEC) and Calcium's Role: The calcium ion (Ca²⁺) from this compound can play a significant role. Calcium can act as a "cation bridge," linking negatively charged soil surfaces (like clay) to the negatively charged sorbate anion, thereby increasing sorption and reducing mobility. copernicus.org Calcium is also known to influence soil aggregation and can reduce the leaching of dissolved organic matter, which could indirectly affect sorbate mobility. copernicus.orgcopernicus.org

Calcium Sorbate in Advanced Materials Science and Engineering

Incorporation into Biopolymer Matrices for Controlled Release Systems

The integration of active agents into biopolymer matrices is a cornerstone of developing controlled-release systems. These systems are designed to release an embedded substance at a predetermined rate over a specified period. Calcium sorbate (B1223678) is a candidate for such systems, where its release can provide sustained antimicrobial action. The matrix, typically a biodegradable polymer, acts as a carrier and a rate-controlling barrier.

The release of sorbates from these systems is governed by several factors, including the properties of the polymer, the concentration of the active agent, and the interactions between the matrix and the agent. A key mechanism involves the cross-linking of polymer chains. For instance, in alginate-based systems, divalent cations like calcium (Ca²⁺) are used to cross-link the anionic polymer chains. This creates a hydrogel network often described by the 'egg-box model'. The density of this cross-linked network is a critical parameter; a higher degree of cross-linking results in a tighter matrix structure, which slows the diffusion and subsequent release of entrapped molecules like sorbates. medcraveonline.commdpi.comresearchgate.netdntb.gov.ua

Research on similar compounds, such as potassium sorbate, demonstrates this principle effectively. Studies on sodium alginate films cross-linked with calcium chloride have shown that the release of potassium sorbate can be modulated by controlling the cross-linking density. mdpi.comscielo.br The swelling of the hydrogel matrix upon contact with an aqueous environment is another crucial release mechanism. The polymer absorbs the fluid, swells, and the active agent diffuses out from the swollen part of the matrix. medcraveonline.commedcraveonline.com

The choice of biopolymer also plays a significant role. Materials like cellulose (B213188) acetate (B1210297) have been used in conjunction with nanocarriers like layered double hydroxides (LDH) to create composite films for the delayed and controlled release of sorbates. cnr.it In such systems, the sorbate molecules are ionically bonded within the LDH lamellae, which are then dispersed in the polymer matrix, creating a tortuous path that hinders diffusion and prolongs release. cnr.it

Table 1: Conceptual Factors Influencing the Release Rate of Sorbates from Biopolymer Matrices

| Factor | Effect on Release Rate | Underlying Mechanism |

|---|---|---|

| Increased Cross-linking Density | Decrease | Tighter polymer network restricts molecular diffusion. |

| Increased Biopolymer Concentration | Decrease | More dense matrix structure slows down agent migration. |

| Use of Nanocarriers (e.g., LDH) | Decrease | Increases path tortuosity for diffusion; ionic bonding traps agent. cnr.it |

| High Matrix Swellability | Increase | Swelling facilitates faster diffusion of the active agent out of the matrix. medcraveonline.commedcraveonline.com |

| Higher Initial Sorbate Loading | Increase (initially) | Creates a higher concentration gradient, driving faster initial diffusion. |

Role in Active and Smart Packaging Systems

Active packaging refers to systems that deliberately incorporate components that release or absorb substances into or from the packaged food or its headspace to improve quality and extend shelf life. mdpi.com Calcium sorbate is utilized in this domain as an antimicrobial-releasing agent. cnr.itatamanchemicals.comchemtradeasia.com Its function is to inhibit the growth of spoilage microorganisms such as molds, yeasts, and bacteria on the surface of packaged goods. atamanchemicals.comgoogle.com

Antimicrobial packaging systems using sorbates can be fabricated by:

Direct incorporation: The antimicrobial agent is compounded directly into the polymer matrix before the film is extruded or cast. mdpi.com

Surface coating: A coating containing the antimicrobial agent is applied to the surface of the packaging film.

Use of sachets or pads: A separate sachet or pad containing the antimicrobial agent is placed inside the package.

This compound is listed as a functional ingredient for antimicrobial food-contact films and sheets. polymeradd.co.th The development of such active packaging films using biodegradable polymers like cellulose acetate, which can carry sorbates, represents a move towards more sustainable and functional food packaging solutions. cnr.it

Interactions with Polymer Films and Barrier Properties

The incorporation of additives like this compound into a polymer matrix inevitably alters the film's physical, mechanical, and barrier properties. Research conducted on low-density polyethylene (B3416737) (LDPE) films incorporating similar salts (potassium sorbate and calcium propionate) provides significant insight into these interactions. ekb.eg

When these salts are added to LDPE, a non-polar polymer, they act as particulates within the matrix. This leads to several changes:

Optical Properties: The films become more opaque, with a notable increase in haze and a decrease in gloss. This is due to light scattering caused by the dispersed salt particles. ekb.eg

Barrier Properties: A key finding is the simultaneous decrease in oxygen permeability and increase in water vapor permeability (WVP). The salt particles can fill intermolecular spaces, creating a more tortuous path for oxygen molecules and thus reducing oxygen transmission. Conversely, the hydrophilic nature of the salt can attract water molecules, potentially creating pathways for water vapor to pass through more easily, thereby increasing WVP. ekb.eg

Mechanical Properties: The presence of these additives can affect the mechanical strength of the film, with studies showing decreases in tensile strength, elongation, and tear strength. ekb.eg

In contrast, in hydrophilic polymer systems like alginate, the interaction is different. The addition of calcium ions to form calcium alginate films serves to cross-link the polymer chains. This cross-linking creates a more tightly packed structure, which has been shown to reduce the water vapor permeability of the resulting film, making it more water-insoluble. scielo.brresearchgate.net Sorbates themselves can also behave as plasticizers in some biopolymer systems like starch films, increasing the flexibility and ductility of the material. conicet.gov.ar

Table 2: Effect of Incorporating Preservative Salts on the Properties of LDPE Film Data based on research with Potassium Sorbate (K.S.) and Calcium Propionate (Ca.P.), which serves as a model for the expected effects of this compound. ekb.eg

| Property | Control (0%) | 2% K.S. | 4% K.S. | 2% Ca.P. | 4% Ca.P. |

|---|---|---|---|---|---|

| Haze (%) | 35.0 | 52.0 | 60.0 | 45.0 | 52.0 |

| Gloss (%) | 80.0 | 60.0 | 50.0 | 65.0 | 58.0 |

| Water Vapor Permeability (g/m²/48h) | 0.30 | 0.60 | 0.80 | 0.70 | 0.90 |

| Oxygen Permeability (cc/m²/24h) | 1063 | 815 | 707 | 1005 | 965 |

Nanostructured Materials Incorporating this compound

The use of nanotechnology in materials science offers sophisticated methods for controlling the properties and functionality of composites. In the context of this compound, nanostructuring can be employed to create more effective controlled-release systems and enhance material properties. While the direct synthesis of this compound nanoparticles is not widely documented in the reviewed literature, the principles of nanoencapsulation and the use of nanocarriers are directly applicable. medcraveonline.commedcraveonline.comnih.gov

Nanoencapsulation involves entrapping an active agent, such as this compound, within a nanoscale carrier material. This can protect the agent from degradation, improve its compatibility with the host matrix, and provide precise control over its release. medcraveonline.commedcraveonline.com

A prime example of a relevant nanostructured system is the use of layered double hydroxides (LDH) as nanocarriers for sorbates within a polymer film. cnr.it In this approach:

Sorbate anions are ionically exchanged into the interlayer gallery of the LDH structure.

These sorbate-loaded LDH nanofillers are then dispersed throughout a biopolymer matrix, such as thermoplastic cellulose acetate.

The resulting nanocomposite film benefits from the LDH layers acting as impermeable barriers, creating a highly tortuous diffusion path for the sorbate molecules.

This architecture ensures a significantly delayed and extended release of the antimicrobial agent compared to its simple dispersion in the polymer. cnr.it The release is further controlled by anionic exchange with other ions present in the environment. cnr.it Furthermore, the incorporation of inorganic nanomaterials, including those based on calcium, into polymer films is a known strategy to improve mechanical strength, thermal stability, and barrier properties. researchgate.netmdpi.com

Surface Modifications and Coatings Utilizing this compound

Applying functional agents directly to the surface of a material is an efficient way to impart desired properties at the material's interface with its environment. This compound is used as a functional ingredient in antimicrobial protective coatings. polymeradd.co.th This approach is valuable for applications where surface microbial growth is a primary concern.

By incorporating this compound into a coating formulation (e.g., a polymer-based lacquer or a gel-based coating), an active surface can be created. This is particularly relevant for:

Packaging Materials: Coatings on paper or polymer films can prevent surface contamination of packaged goods.

Textiles: Treatments for fabrics can inhibit the growth of mildew and bacteria.

A historical patent describes a method where discrete particles of this compound are themselves coated with a protective, slow-dissolving film. google.com This microencapsulation technique is a form of surface modification designed to control the release of the preservative, making it particularly useful in applications where its immediate dissolution is not desired. google.com

The development of edible coatings for food preservation often involves the use of biopolymers like alginate, chitosan, or pectin, combined with antimicrobial agents such as sorbates. mdpi.com While many studies focus on potassium sorbate, the principle of using a calcium salt like this compound in such coatings is analogous. The coating adheres to the surface, providing a barrier and releasing the antimicrobial agent over time to inhibit spoilage.

Theoretical and Computational Chemistry of Calcium Sorbate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the molecular structure and electronic properties of calcium sorbate (B1223678). While direct computational studies on calcium sorbate are not extensively published, robust inferences can be drawn from detailed theoretical investigations of its constituent ions—the sorbate anion and the calcium cation—and from studies on closely related compounds like potassium sorbate. epstem.net

The geometry of the sorbate anion is optimized using various DFT functionals, such as B3LYP, M05-2X, and M06-2X, to find the most stable conformation. epstem.netresearchgate.net These calculations establish the precise bond lengths, bond angles, and dihedral angles of the (2E,4E)-hexa-2,4-dienoate structure. The planarity of the conjugated system is a key feature, critical for its electronic properties. In this compound, the divalent Ca²⁺ ion interacts with the carboxylate groups of two sorbate anions. nih.govfao.org Quantum chemical models would focus on the coordination geometry of the calcium ion with the carboxylate oxygen atoms.

Reactivity is explored through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net For the sorbate anion, the HOMO is typically localized on the carboxylate group and the π-system, while the LUMO is distributed over the conjugated double bonds.

Further analysis using Molecular Electrostatic Potential (MEP) maps reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. In the sorbate anion, the most negative potential is concentrated around the carboxylate oxygen atoms, confirming this as the site of interaction with the Ca²⁺ cation. researchgate.net

Table 1: Representative Calculated Properties of the Sorbate Anion (Based on M06-2X/6-311(d)G+ Level of Theory for Potassium Sorbate)